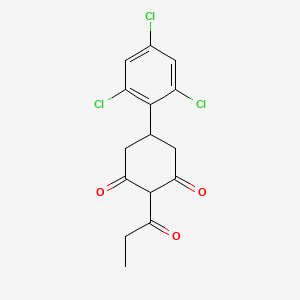
2-Butenediamide, N,N,N',N'-tetraethyl-2,3-dimethyl-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenediamide, N,N,N’,N’-tetraethyl-2,3-dimethyl-, (Z)- is an organic compound with the molecular formula C13H24N2O2 It is a derivative of butenediamide, characterized by the presence of tetraethyl and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenediamide, N,N,N’,N’-tetraethyl-2,3-dimethyl-, (Z)- typically involves the reaction of maleic anhydride with diethylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to introduce the dimethyl groups. The process requires precise temperature control and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with advanced equipment to maintain reaction conditions. The final product is purified through distillation or recrystallization to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butenediamide, N,N,N’,N’-tetraethyl-2,3-dimethyl-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The tetraethyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines and other reduced forms.
Substitution: New compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
2-Butenediamide, N,N,N’,N’-tetraethyl-2,3-dimethyl-, (Z)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Butenediamide, N,N,N’,N’-tetraethyl-2,3-dimethyl-, (Z)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butenediamide, N,N,N’,N’-tetraethyl-2-methyl-, (Z)-
- Maleamide
- Fumaramide
Uniqueness
2-Butenediamide, N,N,N’,N’-tetraethyl-2,3-dimethyl-, (Z)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
89945-59-5 |
|---|---|
Molekularformel |
C14H26N2O2 |
Molekulargewicht |
254.37 g/mol |
IUPAC-Name |
N,N,N',N'-tetraethyl-2,3-dimethylbut-2-enediamide |
InChI |
InChI=1S/C14H26N2O2/c1-7-15(8-2)13(17)11(5)12(6)14(18)16(9-3)10-4/h7-10H2,1-6H3 |
InChI-Schlüssel |
NLTRXZFRHRYKSR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C(=C(C)C(=O)N(CC)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


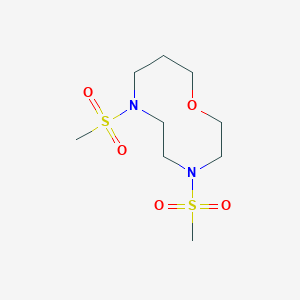

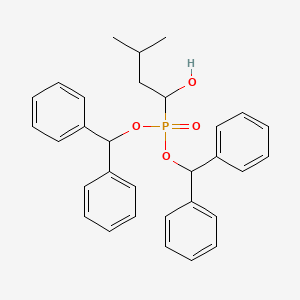
![2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol](/img/structure/B14379725.png)


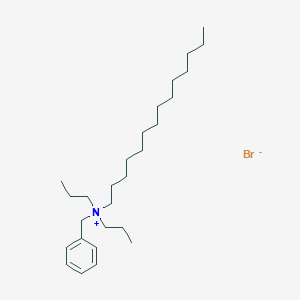

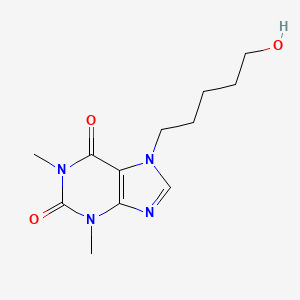
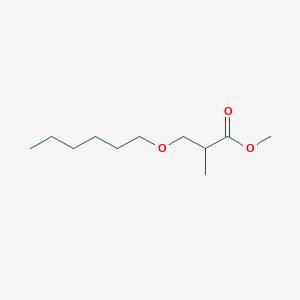
![2-[(Diphosphonomethyl)sulfanyl]benzoic acid](/img/structure/B14379763.png)
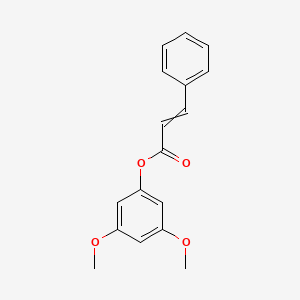
![3-Ethyl-6-methyl-3,5-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14379770.png)
